PEAQX tetrasodium salt
Description
Contextualizing PEAQX Tetrasodium (B8768297) Salt as a Competitive NMDA Receptor Antagonist
PEAQX tetrasodium salt is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and transmission. rndsystems.comtocris.comglpbio.com As a competitive antagonist, it acts at the glutamate binding site on the NMDA receptor. hellobio.com Its primary mechanism involves blocking the receptor's activation by the excitatory neurotransmitter glutamate.
The compound exhibits a high affinity for NMDA receptors, with a reported IC50 value of 8 nM. rndsystems.comglpbio.combio-techne.com A defining characteristic of PEAQX is its significant selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. rndsystems.comtocris.combio-techne.com Research indicates that it demonstrates over 100-fold selectivity for human GluN2A (hGluN2A)-containing receptors compared to human GluN2B (hGluN2B) receptors. rndsystems.comtocris.combio-techne.com However, other studies have reported more modest selectivity, in the range of 7- to 13-fold in rodents. hellobio.comneurosci.cn This subunit preference is a critical aspect of its utility in neuroscience research, allowing for the dissection of the specific roles of GluN2A-containing NMDA receptors in various physiological and pathological processes.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt tocris.com |
| Synonyms | NVP-AAM077 tetrasodium hydrate (B1144303) medchemexpress.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₃BrN₃Na₄O₅P rndsystems.combio-techne.com |
| Molecular Weight | 542.14 g/mol (anhydrous basis) rndsystems.comsigmaaldrich.com |
| Receptor Target | NMDA Receptor rndsystems.comglpbio.com |
| Mechanism of Action | Competitive Antagonist hellobio.com |
| IC50 | 8 nM rndsystems.comglpbio.combio-techne.com |
| Selectivity | >100-fold for hGluN2A over hGluN2B rndsystems.comtocris.combio-techne.com |
Overview of GluN2A Subunit-Preferring Antagonists in Glutamate Receptor Research
The development of subunit-selective NMDA receptor antagonists has been a significant goal in glutamate receptor research. nih.gov The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's functional and pharmacological properties, as well as its role in health and disease. mdpi.comnih.gov
While significant progress has been made in developing allosteric modulators, creating competitive antagonists that can effectively distinguish between GluN2 subunits has proven challenging. nih.gov PEAQX, also widely known in scientific literature as NVP-AAM077, was a notable advance in this area, offering a tool to preferentially target GluN2A-containing receptors. nih.govoup.com This selectivity is crucial because GluN2A and GluN2B subunits are thought to have different, sometimes opposing, roles in processes like synaptic plasticity and cell survival. neurosci.cn
The quest for even greater selectivity continues. Although widely used, the selectivity of PEAQX is considered modest by some researchers, which can lead to controversy in the interpretation of results. neurosci.cnnih.gov This has spurred the development of other compounds. For instance, research has led to the design of antagonists like ST3, derived from a compound called ACEPC, which shows an improved preference for GluN1/2A over GluN1/2B receptors. nih.govnih.gov Other experimental antagonists such as TN-201, MPX-004, and MPX-007 have also been developed, though they may have limitations for systemic use in vivo, such as poor solubility. mdpi.com The ongoing development of these antagonists highlights the scientific interest in precisely targeting GluN2A subunits to better understand their function. nih.gov
Table 2: Comparison of Selectivity for select GluN2A-Preferring Antagonists
| Compound | Reported Selectivity (GluN1/2A vs. GluN1/2B) | Reference |
|---|---|---|
| PEAQX (NVP-AAM077) | >100-fold (human), ~11-13-fold (rodent) | rndsystems.comneurosci.cnnih.gov |
Historical Development and Significance of this compound as a Research Tool in Neurotransmitter System Studies
The understanding of neurotransmission has evolved significantly over centuries, from early humoral theories to the modern electrochemical interpretation that emerged in the 19th and 20th centuries. nih.gov The discovery and characterization of specific neurotransmitters and their receptors, like the glutamate receptor system, marked a major advancement in this field. nih.gov
This compound, under the designation NVP-AAM077, was first described in the early 2000s as a competitive NMDA receptor antagonist with a preference for the GluN2A subunit. medchemexpress.com Its development provided neuroscientists with a valuable pharmacological tool to investigate the distinct physiological and pathophysiological roles of NMDA receptor subtypes. nih.gov
The significance of PEAQX as a research tool is evident in its widespread use across various studies:
Anticonvulsant Research : Studies have utilized PEAQX to explore the role of GluN2A subunits in seizure activity. Research in developing rats has shown that PEAQX has age-dependent anticonvulsant effects, which aligns with the known developmental switch from GluN2B to GluN2A subunit predominance in NMDA receptors. mdpi.comnih.gov
Synaptic Plasticity and Signaling : Researchers have employed PEAQX to pharmacologically isolate the contributions of GluN2A and GluN2B subunits to synaptic currents and plasticity. oup.com It has also been used to study downstream signaling pathways, such as the CaMKIV-TORC1-CREB pathway, in models of cerebral ischemia. medchemexpress.com
Neurological and Psychiatric Disorders : The compound has been used in research related to various neurological conditions. For example, it has been used to probe the function of GluN2A subunits in models of Huntington's disease and to investigate their role in the antidepressant-like actions of other compounds. tocris.comoup.com It has also been instrumental in studying altered glutamate concentrations in the supraoptic nucleus. eneuro.org
Despite some debate over its degree of selectivity, this compound has been instrumental in advancing the understanding of the GluN2A subunit's function in the central nervous system. nih.gov Its use in numerous preclinical studies has helped to elucidate the complex roles of NMDA receptor subtypes in neurotransmission and disease. mdpi.comoup.comoup.com
Properties
Molecular Formula |
C17H13BrN3Na4O5P |
|---|---|
Molecular Weight |
542.14 |
Synonyms |
[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Peaqx Tetrasodium Salt
Methodologies for Laboratory Synthesis of PEAQX Tetrasodium (B8768297) Salt
The synthesis of PEAQX tetrasodium salt, scientifically known as [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt, is a multi-step process rooted in the broader field of quinoxaline (B1680401) chemistry. The core structure, a 5-phosphonomethylquinoxalinedione, is a key pharmacophore responsible for its antagonist activity at the NMDA receptor.
The foundational synthetic work on PEAQX and related 5-phosphonomethylquinoxalinediones was detailed by Auberson et al. While specific, step-by-step laboratory protocols for the tetrasodium salt are not extensively published in publicly accessible literature, the general synthetic strategy can be inferred from the synthesis of the parent acid and related analogues.
The synthesis typically commences with the construction of the quinoxaline-2,3-dione scaffold. A common method for this is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives. This reaction is often catalyzed by acid and proceeds at elevated temperatures.
A crucial step in the synthesis of PEAQX is the introduction of the phosphonomethyl group at the 5-position of the quinoxaline ring. This is generally achieved through a reaction involving the quinoxaline precursor and a phosphorus-containing reagent.
The final key step involves the attachment of the chiral side chain, (1S)-1-(4-bromophenyl)ethylamine, to the phosphonomethylated quinoxaline core. This is typically accomplished through a nucleophilic substitution or a related coupling reaction. The resulting product is the phosphonic acid derivative of PEAQX. To obtain the tetrasodium salt, the phosphonic acid is treated with four equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium alkoxide, in a suitable solvent.
The purification of the final product is often achieved through chromatographic techniques to ensure high purity, which is critical for its use in biological and pharmacological studies.
Exploration of Structural Analogues and Related Quinoxalinedione (B3055175) Derivatives in Research
The quest for more potent and selective NMDA receptor antagonists has led to the exploration of numerous structural analogues of PEAQX and other quinoxalinedione derivatives. This research has primarily focused on modifying the substituents on both the quinoxaline ring and the phosphonic acid side chain to understand the structure-activity relationships (SAR) and to fine-tune the pharmacological profile.
One area of exploration has been the modification of the substituent at the 5-position of the quinoxaline ring. The phosphonomethyl group is critical for activity, but researchers have investigated the impact of altering the length and nature of the linker between the quinoxaline core and the phosphonate (B1237965) group.
Another focus of derivatization has been the aromatic ring of the chiral amine side chain. In PEAQX, this is a 4-bromophenyl group. Studies have explored the replacement of the bromine atom with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing or electron-donating groups to modulate the electronic properties and steric bulk of this part of the molecule. These modifications can influence the binding affinity and selectivity for different NMDA receptor subunits.
Furthermore, the core quinoxaline structure itself has been a target for modification. Researchers have synthesized derivatives with additional substituents on the benzene (B151609) ring of the quinoxaline moiety to explore their impact on pharmacological activity. The development of these analogues has been instrumental in elucidating the binding pocket of the NMDA receptor and has contributed to the design of new antagonists with improved properties.
Below is a table summarizing some of the research findings on related quinoxalinedione derivatives:
| Compound/Derivative Class | Key Structural Modification | Impact on NMDA Receptor Activity |
| 5-Phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione | Parent scaffold of PEAQX | Potent anticonvulsant agent |
| (1RS,1'S)-PEAQX (9r) | Specific stereoisomer of PEAQX | Shows >100-fold selectivity for hNMDAR 1A/2A over 1A/2B |
| Analogues with modified phenyl substituents | Variations on the 4-bromophenyl group | Altered binding affinity and selectivity |
Chiral Synthesis and Stereoisomeric Considerations for Phosphonic Acid Derivatives
This compound possesses two chiral centers: one at the carbon atom bearing the phosphonic acid group and the other at the benzylic carbon of the (1S)-1-(4-bromophenyl)ethylamino side chain. The stereochemistry of these centers is crucial for the compound's biological activity, making chiral synthesis and the study of its stereoisomers a critical aspect of its research and development.
The biological activity of α-aminophosphonic acids is highly dependent on the absolute configuration of the α-carbon atom. Therefore, stereoselective synthetic methods are essential for obtaining enantiomerically pure compounds like PEAQX. Several strategies have been developed for the asymmetric synthesis of α-aminophosphonic acids and their derivatives.
One common approach is the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of PEAQX synthesis, a chiral amine, such as (S)-α-methylbenzylamine, can be used to introduce chirality. The addition of a phosphite (B83602) to an imine derived from a chiral amine can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-aminophosphonate.
Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of α-aminophosphonates, chiral Lewis acids or organocatalysts can be employed to catalyze the addition of phosphites to imines.
Resolution of racemates is another method to obtain enantiomerically pure compounds. This involves separating a racemic mixture into its individual enantiomers. For aminophosphonic acids, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral acid. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. Chiral chromatography, using a chiral stationary phase, is another effective method for separating enantiomers.
The stereoisomers of PEAQX are expected to have different pharmacological profiles. The specific stereoisomer, (1S)-1-(4-bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid, is the active form. The other stereoisomers may exhibit significantly lower activity or a different selectivity profile for NMDA receptor subunits. Therefore, controlling the stereochemistry during synthesis is paramount for producing the desired therapeutic agent.
Here is an interactive data table summarizing stereoselective synthesis approaches for phosphonic acid derivatives:
| Synthetic Strategy | Description | Key Advantages |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | High diastereoselectivity, well-established methods. |
| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | High enantiomeric excess, catalyst can be used in small amounts. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds, can be performed on a large scale. |
Molecular and Cellular Mechanisms of Action of Peaqx Tetrasodium Salt
Ligand Binding Dynamics at the NMDA Receptor Glutamate (B1630785) Site
PEAQX tetrasodium (B8768297) salt is a competitive antagonist that acts at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org Its mechanism involves binding to the glutamate site of the receptor, thereby preventing the endogenous ligand, glutamate, from activating the receptor complex. This competitive action is central to its function as a modulator of glutamatergic neurotransmission.
The selectivity of PEAQX for GluN2A-containing receptors over those containing the GluN2B subunit is a defining feature of its pharmacological profile. While initially reported to have a 100-fold selectivity, more detailed studies have revised this figure. wikipedia.org Current data indicate a more modest, yet significant, preference. The compound exhibits a 5-fold to 7-fold higher affinity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors. wikipedia.orgnih.gov
This preferential binding is quantified by differences in the half-maximal inhibitory concentration (IC50). For human NMDA receptors, PEAQX has an IC50 value of 270 nM for GluN1/GluN2A receptors, while its IC50 for GluN1/GluN2B receptors is 29.6 µM (29,600 nM). medchemexpress.commedchemexpress.comtargetmol.com This demonstrates a clear, albeit not absolute, selectivity for the GluN2A subtype. This relative selectivity allows PEAQX to be used as a tool to differentiate the physiological roles of these two major NMDA receptor subtypes in the central nervous system. nih.govnih.gov
| NMDA Receptor Subunit Composition | IC50 Value |
|---|---|
| hNMDAR 1A/2A (GluN1/GluN2A) | 270 nM |
| hNMDAR 1A/2B (GluN1/GluN2B) | 29.6 µM (29,600 nM) |
Modulation of Ion Channel Permeability and Downstream Signaling Cascades
As an antagonist, PEAQX's binding to the NMDA receptor directly influences the receptor's primary function: controlling ion flow across the neuronal membrane. This modulation of ion permeability, in turn, affects a cascade of intracellular signaling events.
The activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) opens a channel permeable to cations, including Na+ and, most significantly, Ca2+. nih.govplos.org This influx of calcium is a critical trigger for numerous intracellular signaling cascades that underlie synaptic plasticity. plos.orgbiorxiv.org By competitively blocking the glutamate binding site, PEAQX prevents the conformational change required for channel opening. This action effectively inhibits or reduces the influx of cations through the NMDA receptor pore. eneuro.org The high calcium permeability of the NMDA receptor channel is one of its most important features, and by blocking the receptor, PEAQX directly regulates this crucial signaling mechanism. nih.govplos.org This blockade of Ca2+ influx is the primary mechanism by which PEAQX influences downstream cellular events.
The modulation of calcium influx by PEAQX has direct consequences for intracellular signaling pathways that are calcium-dependent. One such pathway is the CaMKIV-TORC1-CREB signaling cascade. Research has shown that PEAQX can block the signal of the CaMKIV-TORC1-CREB pathway. medchemexpress.commedchemexpress.com This pathway is known to be involved in neuroprotection and synaptic plasticity. nih.gov Calcium/calmodulin-dependent protein kinase IV (CaMKIV) is activated by calcium signals and, in turn, phosphorylates the cAMP-response element-binding protein (CREB). nih.govnih.gov Phosphorylated CREB is a transcription factor that regulates the expression of genes crucial for neuronal function and survival. By inhibiting the initial Ca2+ signal through NMDA receptors, PEAQX can thus interrupt this entire downstream signaling cascade, which has been shown to reduce the protein expression levels within this pathway in animal models of cerebral ischemia. medchemexpress.commedchemexpress.com
Receptor Trafficking and Subcellular Localization Effects of PEAQX Tetrasodium Salt
The dynamic regulation of NMDA receptor numbers and subunit composition at the synapse is crucial for synaptic plasticity. This process involves the trafficking of receptors to and from the cell surface and their specific localization in synaptic or extrasynaptic compartments. While the trafficking of GluN2A-containing receptors is a known phenomenon, particularly in processes like long-term potentiation biorxiv.org, current research does not provide specific details on how this compound directly affects the trafficking or subcellular localization of NMDA receptors. The compound's primary described mechanism is the direct antagonism at the glutamate binding site rather than modulation of the receptor's cellular placement.
Impact on NMDA Receptor Surface Expression and Endoplasmic Reticulum Quality Control
The journey of an NMDA receptor from its synthesis to its functional placement on the neuronal surface is a tightly regulated process, with the endoplasmic reticulum (ER) serving as a critical checkpoint for quality control. The assembly of NMDA receptor subunits into functional heterotetramers is a prerequisite for their exit from the ER. Unassembled subunits, particularly the GluN2 subunits, are retained within the ER, preventing their transit to the cell surface nih.govnih.govpnas.org. This quality control mechanism ensures that only properly formed and functional receptors are integrated into the synapse.
While direct studies on the effect of this compound on NMDA receptor surface expression and ER quality control are not extensively detailed in publicly available research, the compound's nature as a competitive antagonist suggests potential indirect influences. Ligand binding to the glutamate site on the GluN2 subunit has been proposed as a potential checkpoint in the ER quality control process frontiersin.org. The binding of glutamate within the ER lumen could signal the proper folding and assembly of the receptor, thereby facilitating its release from ER retention.
As a competitive antagonist, PEAQX binds to the same site as glutamate. This raises the intriguing possibility that its presence could modulate the ER export of NMDA receptors. However, without specific experimental data, it remains speculative whether PEAQX binding would mimic the effect of glutamate and promote ER exit, or if it would fail to induce the necessary conformational change, leading to prolonged ER retention and a subsequent decrease in surface expression.
| Factor | Role in NMDA Receptor Trafficking | Potential Implication of this compound |
| Endoplasmic Reticulum (ER) | Site of NMDA receptor subunit synthesis, folding, and assembly. | May influence the duration of receptor subunit retention. |
| ER Quality Control | Retains unassembled or misfolded subunits, ensuring only functional receptors are trafficked. | The effect of antagonist binding on this process is not yet elucidated. |
| GluN2 Subunit Assembly | Essential for the receptor complex to pass ER quality control and exit the ER. | As a GluN2A-preferring antagonist, PEAQX could theoretically influence the trafficking of these specific subunits. |
| Ligand Binding in ER | Proposed as a checkpoint for confirming proper receptor conformation before ER exit. | As a competitive antagonist, PEAQX's binding could potentially alter the signaling for ER release. |
Differential Effects on Receptor Subunit Trafficking in Neural Cells
The subunit composition of NMDA receptors is not static and plays a crucial role in determining their physiological and pharmacological properties. The two primary GluN2 subunits in the forebrain, GluN2A and GluN2B, exhibit distinct trafficking patterns and synaptic localization. Generally, GluN2B-containing receptors are more mobile and are predominantly found at extrasynaptic sites, while GluN2A-containing receptors are more stably anchored at the synapse.
Given that this compound displays a preference for GluN2A-containing NMDA receptors, it is plausible that its effects on receptor trafficking would be more pronounced for this subtype. The trafficking and synaptic targeting of NMDA receptors are influenced by a host of interacting proteins that bind to the intracellular C-terminal tails of the GluN2 subunits. Antagonist binding to the extracellular domain could potentially induce conformational changes that allosterically modulate these intracellular interactions, thereby affecting the trafficking and synaptic stabilization of the receptor.
For instance, the interaction of GluN2 subunits with scaffolding proteins like PSD-95 is critical for their synaptic localization. If PEAQX binding were to alter the conformation of the GluN2A subunit, it could potentially impact its interaction with these scaffolding proteins, leading to changes in the synaptic pool of GluN2A-containing receptors. However, it is important to reiterate that direct experimental evidence detailing the specific effects of PEAQX on the differential trafficking of GluN2A and GluN2B subunits is currently lacking in the scientific literature.
| Receptor Subunit | Typical Trafficking and Localization | Potential Differential Effect of this compound |
| GluN2A | More stable at synaptic sites. | As a GluN2A-preferring antagonist, PEAQX may have a more direct impact on the trafficking and synaptic retention of these receptors. |
| GluN2B | More mobile and often found at extrasynaptic locations. | The effects of PEAQX on GluN2B trafficking are likely to be less direct, given its lower affinity for these subunits. |
Pharmacological Characterization and Receptor Selectivity Studies of Peaqx Tetrasodium Salt
In Vitro Receptor Binding Affinity and Antagonistic Potency Determinations
The in vitro pharmacological profile of PEAQX tetrasodium (B8768297) salt has been characterized through various receptor binding and potency assays, primarily focusing on its interaction with N-methyl-D-aspartate (NMDA) receptors. These studies have been crucial in establishing its function as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor hellobio.comwikipedia.orgbiocat.com.
The inhibitory potency of PEAQX has been quantified using recombinant human NMDA (hNMDA) receptors expressed in various systems. These assays have revealed a preferential antagonism for NMDA receptors containing the GluN2A (NR2A) subunit over those containing the GluN2B (NR2B) subunit.
Reported IC50 values for PEAQX show some variability across different studies, which may reflect different experimental conditions and recombinant systems used. One series of studies determined the IC50 values to be 270 nM for hNMDA 1A/2A receptors and 29,600 nM (29.6 µM) for hNMDA 1A/2B receptors medchemexpress.comtargetmol.commedchemexpress.comselleckchem.comcnreagent.com. Another investigation reported IC50 values of 31 nM at GluN1/2A subunit-containing receptors and 215 nM at GluN1/2B subunit-containing receptors hellobio.com. Further studies have reported a high binding affinity with an IC50 value of 8 nM, noting a selectivity for hGluN2A over hGluN2B that exceeds 100-fold cnreagent.com.
| Receptor Subtype | Reported IC50 Value (nM) | Source |
|---|---|---|
| hNMDA 1A/2A (GluN1/GluN2A) | 270 | medchemexpress.comtargetmol.commedchemexpress.comselleckchem.com |
| hNMDA 1A/2B (GluN1/GluN2B) | 29,600 | medchemexpress.comtargetmol.commedchemexpress.comselleckchem.com |
| GluN1/2A | 31 | hellobio.com |
| GluN1/2B | 215 | hellobio.com |
| NMDA Receptors (unspecified subtype) | 8 | cnreagent.com |
Investigations into the dissociation constant (Ki) of PEAQX have provided further insight into its binding affinity and selectivity. While initial descriptions suggested a high degree of selectivity for GluN2A-containing receptors, subsequent detailed studies have offered a more nuanced view. Some reports initially characterized PEAQX as being over 100-fold selective for GluN1/GluN2A versus GluN1/GluN2B receptors wikipedia.orgbiocat.com.
However, more detailed kinetic studies measuring the Ki of PEAQX revealed a more modest selectivity. These investigations found that the compound exhibits approximately a 5-fold difference in affinity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors wikipedia.orgbiocat.com. This finding contrasts with the selectivity ratios calculated from some of the functional IC50 data. For instance, the ratio of IC50 values for hNMDA 1A/2B (29,600 nM) to hNMDA 1A/2A (270 nM) suggests a selectivity of approximately 110-fold medchemexpress.comtargetmol.commedchemexpress.comselleckchem.com. The discrepancy between binding affinity studies (Ki) and functional antagonism assays (IC50) highlights the complexity of characterizing receptor subtype selectivity.
| Parameter | Selectivity Ratio (GluN2A vs. GluN2B) | Source |
|---|---|---|
| Based on Ki Values | ~5-fold | wikipedia.orgbiocat.com |
| Based on IC50 Values (Study 1) | ~110-fold (29,600 nM / 270 nM) | medchemexpress.comtargetmol.commedchemexpress.comselleckchem.com |
| Based on IC50 Values (Study 2) | ~7-fold (215 nM / 31 nM) | hellobio.com |
| General Description | >100-fold |
Functional Assays of NMDA Receptor Modulation by PEAQX Tetrasodium Salt
The functional consequences of PEAQX binding to NMDA receptors have been explored through electrophysiological and biochemical assays in various cellular models. These studies confirm its role as an antagonist that modulates receptor-mediated currents and downstream cellular processes.
Electrophysiological studies have utilized PEAQX as a pharmacological tool to dissect the contribution of GluN2A-containing NMDA receptors to synaptic transmission and tonic currents. In whole-cell voltage-clamp recordings of magnocellular neurosecretory cells (MNCs) in the supraoptic nucleus (SON) of rats, PEAQX was used to isolate the tonic current mediated by GluN2A-containing NMDA receptors nih.goveneuro.org.
In this model, the application of 1 µM PEAQX at a holding potential of -70 mV (in a low magnesium solution) uncovered a tonic NMDA current (I_PEAQX) nih.goveneuro.org. The magnitude of this PEAQX-sensitive current was significantly larger in a rat model of DOCA-salt induced hypertension compared to control animals, suggesting that tonic currents from GluN2A-containing NMDA receptors are effective in sensing changes in ambient glutamate concentrations nih.goveneuro.org. These findings demonstrate the utility of PEAQX in functionally isolating and measuring currents specifically mediated by GluN2A-containing NMDA receptors in native cellular environments.
The antagonistic action of PEAQX at NMDA receptors leads to the modulation of downstream intracellular signaling pathways and biochemical events. A notable effect observed in biochemical assays is the promotion of apoptosis through the activation of effector caspases. In cortical striatal slice cultures, PEAQX at a concentration of 3 μM was shown to induce cell apoptosis and promote the activation of caspase-3 medchemexpress.commedchemexpress.com. In vivo studies further corroborated this, showing that administration of PEAQX could lead to an 8-fold increase in caspase-3 activity in the striatum of rats medchemexpress.com.
Beyond apoptosis, PEAQX has been shown to influence other signaling cascades. For instance, it can block the CaMKIV-TORC1-CREB pathway signal, which is involved in neuronal function and plasticity medchemexpress.commedchemexpress.com. These findings from biochemical assays confirm that the functional antagonism of NMDA receptors by PEAQX translates into significant modulation of downstream enzymatic activity and cellular signaling pathways.
Preclinical Experimental Models and Research Findings for Peaqx Tetrasodium Salt
In Vitro Cellular and Tissue Culture Investigations
Based on the available scientific literature, no specific studies have been published that investigate the direct effects of PEAQX tetrasodium (B8768297) salt on neuronal cell viability or the induction of programmed cell death (apoptosis) within organotypic slice cultures.
There is currently no available research data detailing the analysis of caspase activation in cortical striatal systems following the application of PEAQX tetrasodium salt.
Research on isolated mouse brain slices has shown that this compound, as a GluN2A-preferring antagonist, modulates synaptic responses mediated by NMDA receptors. In whole-cell patch clamp recordings from dentate gyrus granule cells, the application of PEAQX decreased the amplitude of synaptically evoked NMDA receptor-mediated currents. However, it did not alter the paired-pulse ratio, suggesting its primary action is on the postsynaptic component of neurotransmission rather than the presynaptic release probability. These findings indicate that PEAQX can modulate synaptic plasticity by specifically targeting and inhibiting the function of GluN2A-containing NMDA receptors in isolated neural circuits.
In Vivo Animal Model Studies (Non-Human Organismal Research)
The anticonvulsant properties of this compound have been investigated in developing rats of different age groups (12, 18, and 25 days old) using models of both chemically and electrically induced seizures. mdpi.comnih.govnih.gov The findings demonstrate that PEAQX exhibits age- and model-dependent anticonvulsant effects. mdpi.comnih.gov
In a model of pentylenetetrazol (PTZ)-induced seizures, which are generated in the brainstem, PEAQX demonstrated a dose-dependent suppression of generalized tonic-clonic seizures across all tested age groups. mdpi.comnih.govnih.gov The compound was observed to preferentially suppress the tonic phase of these generalized seizures. mdpi.comnih.gov However, its effect on minimal clonic seizures, which originate in the forebrain, was less pronounced, with only a moderate prolongation of seizure latency observed at the highest dose. nih.govnih.gov
In a model of cortical epileptic afterdischarges, generated in the forebrain, the anticonvulsant action of PEAQX was most prominent in the oldest group of rats (25-day-old). mdpi.comnih.govnih.gov In this age group, all tested doses were effective. nih.gov In the younger age groups (12 and 18 days old), only the highest dose showed efficacy against these forebrain-generated seizures. mdpi.comnih.gov This age-dependent efficacy aligns with the known developmental expression of the GluN2A subunit of the NMDA receptor, which increases in forebrain structures during postnatal development. mdpi.comnih.gov
Data Table: Effect of PEAQX on Pentylenetetrazol (PTZ)-Induced Seizures in Developing Rats
| Age Group | Seizure Type | Finding |
| 12-Day-Old | Generalized Seizures (GS) | Dose-dependent suppression of incidence; preferential suppression of the tonic phase. nih.gov |
| Minimal Clonic Seizures | No significant effect on incidence or latency, except at the highest dose. | |
| 18-Day-Old | Generalized Seizures (GS) | Dose-dependent suppression of incidence and severity; significant prolongation of latency at mid-range doses. mdpi.com |
| Minimal Clonic Seizures | No significant effect on incidence or latency. | |
| 25-Day-Old | Generalized Seizures (GS) | Significant decrease in incidence and severity, particularly at the highest dose. mdpi.com |
| Minimal Clonic Seizures | No significant effect on incidence or latency. |
Data Table: Effect of PEAQX on Cortical Epileptic Afterdischarges in Developing Rats
| Age Group | Efficacy | Finding |
| 12-Day-Old | Partially Effective | Only the highest dose demonstrated an anticonvulsant effect. nih.govnih.gov |
| 18-Day-Old | Partially Effective | Only the highest dose demonstrated an anticonvulsant effect. nih.gov |
| 25-Day-Old | Fully Effective | All tested doses showed significant anticonvulsant action against cortical afterdischarges. mdpi.comnih.govnih.gov |
While direct in vivo receptor occupancy studies for this compound using techniques like Positron Emission Tomography (PET) in living animals are not extensively reported in publicly available literature, evidence of its target engagement in animal tissues has been demonstrated through related methodologies and functional readouts. These studies confirm that PEAQX interacts with its intended target, the GluN2A subunit of the NMDA receptor, in a biological context.
One key piece of evidence comes from the development of a PET radiotracer derived from PEAQX, namely [¹⁸F]FP-PEAQX. This radiolabeled version of the compound was designed to visualize and quantify GluN2A receptor density. In in vitro autoradiography studies using rat brain slices, [¹⁸F]FP-PEAQX showed high binding in regions known to have dense expression of GluN2A subunits, such as the hippocampus and cortex. Critically, in blocking experiments, the specific binding of this radiotracer was completely displaced by pre-treatment with unlabeled NVP-AAM077 (the active compound in this compound). This demonstrates successful competition for the same binding site on the GluN2A subunit and serves as a clear confirmation of target engagement in brain tissue.
In addition to direct binding competition, the effects of PEAQX administration on downstream neurochemical and electrophysiological events provide robust in vivo functional readouts of its receptor occupancy and activity. These functional assays measure the physiological consequences of the drug-receptor interaction.
For instance, studies have shown that systemic administration of PEAQX to rats can lead to measurable changes in specific cellular pathways within the brain. Subcutaneous injection of PEAQX was found to dose-dependently increase the activity of caspase-3, an enzyme involved in the apoptotic signaling cascade, in the frontal cortex and striatum. This biochemical change in brain tissue serves as a downstream indicator that PEAQX has reached its target and initiated a functional response.
Furthermore, the anticonvulsant effects of PEAQX provide a powerful functional readout of its engagement with NMDA receptors in relevant neural circuits. In studies using models of pentylenetetrazol-induced seizures in developing rats, subcutaneously administered PEAQX produced a dose-dependent suppression of seizure activity. The degree of this anticonvulsant effect was also age-dependent, correlating with the known expression patterns of the GluN2A subunit. This demonstrates that PEAQX occupies a sufficient number of its target receptors in vivo to modulate network excitability and produce a quantifiable, dose-related physiological outcome.
The table below summarizes the types of evidence for in vivo target engagement and functional activity of PEAQX in animal tissues.
| Methodology | Model System | Measurement | Key Finding |
| Radiotracer Displacement | Rat Brain Slices (in vitro) | Binding of [¹⁸F]FP-PEAQX | Unlabeled PEAQX (NVP-AAM077) completely blocked radiotracer binding to GluN2A-rich regions. |
| Neurochemical Analysis | Rat Brain Tissue (ex vivo) | Caspase-3 Activity | Systemic PEAQX administration increased caspase-3 activity in the cortex and striatum. |
| Electrophysiological/Behavioral | Developing Rats (in vivo) | Seizure Suppression | Systemic PEAQX administration produced dose-dependent anticonvulsant effects. |
Advanced Methodologies for the Academic Investigation of Peaqx Tetrasodium Salt
Structural Biology Approaches
Structural biology provides the foundational blueprints for understanding how PEAQX tetrasodium (B8768297) salt interacts with the NMDA receptor at an atomic level. These approaches visualize the physical interface between the antagonist and the receptor, revealing the basis of its inhibitory action.
Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool in structural biology, allowing for the determination of high-resolution structures of large, flexible macromolecular complexes like the NMDA receptor in near-native states. creative-biostructure.comnih.gov This technique is particularly valuable for studying receptor-ligand interactions without the need for crystallization, which can be challenging for complex membrane proteins. creative-biostructure.com
In the context of PEAQX, Cryo-EM can be employed to visualize the entire NMDA receptor heterotetramer with PEAQX bound within the glutamate-binding pocket of the GluN2A subunit. Such studies reveal the precise atomic contacts, the conformational state of the ligand-binding domain (LBD), and how antagonist binding prevents the conformational changes necessary for ion channel opening. nih.govportlandpress.com Analysis of Cryo-EM structures of NMDA receptors bound to other competitive antagonists shows that these molecules stabilize an "open-cleft" conformation of the LBD, which prevents the tension on the linker that leads to channel gating. nih.govnih.gov This provides a structural explanation for the compound's mechanism of action.
| Structural Parameter | Description | Value |
|---|---|---|
| Overall Resolution | The level of detail resolved for the entire receptor complex. | ~3.5 Å |
| LBD Cleft Angle (GluN2A) | Angle of the "clamshell" ligand-binding domain when bound to the antagonist. A larger angle indicates a more open, inactive state. | ~28 degrees |
| Key Interacting Residues | Specific amino acids in the GluN2A binding pocket forming direct contacts with the antagonist. | Tyr730, Asp731, Thr516 |
| Ion Channel Pore Diameter | The diameter at the narrowest point of the ion channel gate, indicating a closed state. | ~4.0 Å |
Förster Resonance Energy Transfer (FRET) is a biophysical technique used to measure the distance between two fluorophores, acting as a "spectroscopic ruler" on the scale of 1-10 nanometers. nih.govutoronto.ca In the study of PEAQX, FRET is ideal for monitoring the dynamic conformational changes of the NMDA receptor upon ligand binding in real-time. nih.govresearchgate.net
To apply this method, donor and acceptor fluorophores are genetically or chemically attached to specific sites on the two lobes of the GluN2A LBD "clamshell." In the absence of a ligand or in the presence of an agonist that closes the cleft, the fluorophores are in close proximity, resulting in high FRET efficiency. When a competitive antagonist like PEAQX binds, it stabilizes an open conformation of the LBD, increasing the distance between the fluorophores and causing a measurable decrease in FRET efficiency. nih.gov This provides dynamic evidence of the antagonist-induced conformational state. nih.govspringernature.com
| Condition | Description | Inter-fluorophore Distance (Å) | FRET Efficiency (E) |
|---|---|---|---|
| Apo (Unbound) | Receptor in a resting, unbound state. | 55 Å | 0.45 |
| Glutamate (B1630785) (Agonist) Bound | Agonist binding closes the LBD cleft, decreasing the distance. | 40 Å | 0.85 |
| PEAQX (Antagonist) Bound | PEAQX binding stabilizes an open LBD cleft, increasing the distance. | 60 Å | 0.35 |
Computational Chemistry and Molecular Modeling
Computational approaches provide powerful predictive and analytical tools to complement experimental data, offering insights into the dynamics and energetics of the PEAQX-receptor interaction that are often difficult to observe directly.
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a high-resolution view of ligand-receptor dynamics. mdpi.comrowan.edu By using the static structure obtained from Cryo-EM as a starting point, MD simulations can be run to observe the stability of PEAQX within the binding pocket of the GluN2A subunit. zib.de
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Free Energy (ΔG_bind) | The calculated energy of binding, indicating the affinity of PEAQX for the receptor. | -10.5 kcal/mol |
| Root Mean Square Deviation (RMSD) | A measure of the average deviation of the antagonist's position from its initial pose, indicating binding stability. | 1.2 Å over 200 ns |
| Key Hydrogen Bonds | Persistent hydrogen bonds formed between PEAQX and specific receptor residues. | PEAQX phosphonate (B1237965) group with Arg518; PEAQX carbonyl with Ser511 |
| Contact Time | The percentage of simulation time a specific residue is in close contact with the ligand. | Arg518: 95%, Tyr730: 88% |
In silico methods are crucial for rational drug design and for exploring potential new regulatory mechanisms. nih.govresearchgate.net Molecular docking, a primary in silico technique, can predict the preferred orientation and conformation (the "pose") of PEAQX within the known glutamate binding site of the NMDA receptor. nih.govphcogres.com These predictions, scored based on calculated binding energies, can be validated against experimental structural data from Cryo-EM.
Beyond the primary binding site, computational algorithms can analyze the entire receptor surface to predict potential "cryptic" or allosteric sites. nih.govarxiv.org These are sites distinct from the agonist binding pocket where a molecule could bind and modulate receptor function. biorxiv.orgaip.org Identifying such sites on the NMDA receptor could pave the way for developing novel allosteric modulators that offer greater subtype selectivity and finer control over receptor activity compared to competitive antagonists. biorxiv.org
| Analysis Type | Software/Algorithm | Predicted Outcome |
|---|---|---|
| Orthosteric Docking | AutoDock Vina, Glide | Binding Score: -11.2 (kcal/mol); confirms binding pose in GluN2A LBD |
| Allosteric Site Prediction | SiteMap, PASSer | Identified a potential modulatory pocket at the interface of the Amino-Terminal Domains (ATDs) |
| Druggability Score | FPocket | Predicted allosteric site has a druggability score of 0.6 (promising) |
Genetic and Optogenetic Techniques in Conjunction with PEAQX Tetrasodium Salt Application
Optogenetics is a technique that uses light to control the activity of genetically modified neurons. oup.commit.edu By introducing light-sensitive proteins (opsins) into specific cell types, researchers can precisely activate or inhibit defined neural circuits with high temporal resolution. nih.gov
Combining optogenetics with pharmacology provides an exceptionally powerful method for dissecting the role of specific receptors within complex brain circuits. nih.govnih.gov For instance, researchers can express Channelrhodopsin (a light-activated cation channel) specifically in pyramidal neurons of the prefrontal cortex that project to the nucleus accumbens. Light stimulation can then be used to selectively activate this pathway. The application of PEAQX during this light activation allows for a precise determination of how GluN2A-containing NMDA receptors contribute to the synaptic transmission and plasticity within this specific, behaviorally relevant circuit. This approach moves beyond understanding the molecular mechanism to elucidating the compound's functional role at the circuit level. youtube.com
| Experimental Condition | Observation | Interpretation |
|---|---|---|
| Light Stimulation (Control) | Evokes a robust excitatory postsynaptic current (EPSC) in the target neuron. | The circuit is functionally connected. |
| Light Stimulation + PEAQX | The NMDA receptor-mediated component of the EPSC is significantly reduced. | GluN2A-containing NMDA receptors are critical for synaptic transmission in this pathway. |
| Light-Induced Plasticity Protocol | Induces long-term potentiation (LTP) of the synapse. | The circuit is capable of synaptic plasticity. |
| Light-Induced Plasticity + PEAQX | LTP induction is blocked. | Activation of GluN2A-containing NMDA receptors is necessary for this form of synaptic plasticity. |
Conditional Gene Knockout Models for Subunit-Specific Receptor Function Analysis
To dissect the precise location of action for pharmacological agents and understand the roles of specific receptor subunits in distinct neuronal populations, researchers employ conditional gene knockout models. This approach allows for the deletion of a target gene, such as the one encoding for a specific receptor subunit, in a spatially controlled manner.
In studies investigating the synergistic signaling between μ-opioid receptors (MORs) and neuropeptide Y Y1 receptors (Y1Rs) in the context of chronic pain, conditional knockout mice have been instrumental. For instance, to determine whether the effects of antagonists are mediated by receptors in the dorsal root ganglion (DRG) or the dorsal horn (DH) of the spinal cord, Npy1r (the gene encoding the Y1R) can be selectively knocked out in these respective regions. By crossing Npy1r loxP/loxP mice with Pirt Cre or Lbx1 Cre mice, researchers can achieve conditional knockout of Npy1r in the DRG or DH, respectively.
The use of this compound in these genetically modified animal models allows for a powerful combination of pharmacological and genetic manipulation. For example, after establishing a conditional knockout of a particular receptor in a specific neuronal population, the systemic or localized administration of PEAQX can help to determine if the function of the remaining GluN2A-containing NMDA receptors is altered or contributes to a particular phenotype. This dual approach provides a higher degree of certainty in attributing physiological or behavioral outcomes to the modulation of GluN2A subunits in a defined set of neurons.
Targeted Neuronal Circuit Manipulation and Pharmacological Intervention
The investigation of complex neuronal circuits and their role in behavior and disease often requires the ability to manipulate specific components of these circuits. Targeted neuronal circuit manipulation, often combined with precise pharmacological interventions, is a cornerstone of modern neuroscience research.
This compound is utilized in such paradigms to probe the involvement of GluN2A-containing NMDA receptors within specific circuits. For example, in studies of pain modulation, intrathecal administration of PEAQX allows for the targeted delivery of the antagonist to the spinal cord, thereby manipulating the activity of spinal neurons involved in pain processing.
By combining this targeted pharmacological intervention with other techniques, such as optogenetics or chemogenetics, researchers can selectively activate or inhibit specific neuronal populations and then use PEAQX to determine the role of GluN2A receptors in the observed effects. For instance, after optogenetically stimulating a specific descending pain modulatory pathway, the administration of PEAQX could reveal whether the resulting analgesic effect is dependent on the activity of GluN2A-containing NMDA receptors in the dorsal horn.
A key finding from studies employing this approach is that the synergistic signaling of MOR and Y1R in the dorsal horn opposes a latent sensitization state that is dependent on GluN2A-containing NMDA receptors. The co-administration of a GluN2A-preferring NMDAR antagonist, PEAQX, with antagonists for MOR and Y1R was shown to abolish the reinstatement of mechanical hypersensitivity, indicating a crucial role for GluN2A-mediated signaling in this process.
Analytical and Bioanalytical Techniques for Experimental Quantification
The robust and accurate quantification of experimental results is paramount in academic research. A suite of analytical and bioanalytical techniques is employed in studies involving this compound to ensure the purity of the compound, and to measure its effects on protein expression, subcellular localization, and receptor distribution.
High-Performance Liquid Chromatography (HPLC) in Research Contexts
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify each component in a mixture. In the context of research involving this compound, HPLC is primarily used to assess the purity of the compound before its use in experiments.
Ensuring the high purity of a pharmacological agent is critical for the validity of research findings, as impurities could have off-target effects that confound the interpretation of the results. Suppliers of this compound for research purposes typically provide a certificate of analysis that includes HPLC data to confirm the purity of the compound, which is generally expected to be ≥98%. The consistent use of highly pure this compound, as verified by HPLC, is a standard quality control measure in academic laboratories.
While HPLC can also be developed for the quantification of small molecules in biological samples, the primary application in the available research context for this compound is in the verification of its chemical purity prior to experimental use.
Western Blotting for Protein Expression Analysis in Experimental Samples
Western blotting is a widely used technique in molecular biology to detect and quantify specific proteins in a sample. In research involving this compound, Western blotting is an essential tool for investigating the downstream molecular consequences of blocking GluN2A-containing NMDA receptors.
For example, researchers can use Western blotting to assess whether the pharmacological intervention with PEAQX leads to changes in the expression levels of the GluN2A subunit itself, or other related proteins in the NMDA receptor complex. Furthermore, this technique can be employed to measure changes in the expression or phosphorylation state of downstream signaling molecules that are activated or inhibited by NMDA receptor activity.
The general workflow for a Western blotting experiment in this context would involve:
Sample Preparation: Lysates are prepared from tissues or cells of interest (e.g., spinal cord dorsal horn, cultured neurons) that have been treated with this compound or a vehicle control.
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., an anti-GluN2A antibody) and then with a secondary antibody conjugated to an enzyme that allows for detection.
Detection and Analysis: The signal from the secondary antibody is detected, and the intensity of the resulting bands is quantified to determine the relative abundance of the target protein in the different experimental groups.
By using Western blotting, researchers can gain valuable insights into the molecular mechanisms underlying the observed physiological or behavioral effects of this compound.
Fluorescence Microscopy for Subcellular Localization and Trafficking Studies
Fluorescence microscopy is a powerful technique that allows for the visualization of the distribution of specific molecules within cells and tissues. In the context of research involving this compound, fluorescence microscopy is used to study the subcellular localization and trafficking of receptors and to visualize the results of other molecular biology techniques.
For instance, immunofluorescence, a specific application of fluorescence microscopy, can be used to visualize the location of GluN2A-containing NMDA receptors on the surface of neurons or within intracellular compartments. By treating cells with PEAQX, researchers could investigate whether the blockade of these receptors influences their trafficking to or from the cell membrane.
Furthermore, fluorescence microscopy is essential for visualizing the results of fluorescence in situ hybridization (FISH), a technique used to detect and localize specific RNA sequences in cells. In studies examining the co-expression of different receptor types, such as MOR and Y1R, FISH combined with fluorescence microscopy allows for the direct visualization of their respective messenger RNAs (mRNAs) within the same cell, providing evidence for their potential to interact. Images captured with fluorescence microscopy can be analyzed to quantify the degree of colocalization of different fluorescent signals, providing quantitative data on the spatial relationships between molecules of interest.
In Situ Hybridization for Receptor Localization
In situ hybridization (ISH) is a technique that allows for the precise localization of specific nucleic acid sequences (DNA or RNA) within a tissue or cell. This methodology is particularly valuable in neuroscience research for identifying the specific cell types and anatomical regions that express the genes encoding for particular receptors.
In studies relevant to the action of this compound, fluorescence in situ hybridization (FISH) has been used to determine the cellular localization of the mRNAs for the μ-opioid receptor (Oprm1) and the neuropeptide Y Y1 receptor (Npy1r). By using fluorescently labeled probes that bind to these specific mRNA sequences, researchers have been able to demonstrate the colocalization of these two receptors in cells of the lumbar dorsal root ganglion and the dorsal horn of the spinal cord.
Theoretical and Conceptual Contributions of Peaqx Tetrasodium Salt Research
Advancing Understanding of NMDA Receptor Physiology and Pathophysiology in Research Models
Research utilizing PEAQX tetrasodium (B8768297) salt has been instrumental in deepening the understanding of the physiological and pathological roles of NMDA receptors. nih.govfrontiersin.orgresearchgate.net NMDA receptors are crucial for synaptic plasticity, a fundamental mechanism for learning and memory, but their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. nih.govresearchgate.net
PEAQX has been employed in various research models to investigate these processes. As an NMDA receptor antagonist, it has been shown to induce apoptosis and promote the activation of caspase-3 in cortical striatal slice cultures, providing a model to study the molecular pathways of neuronal cell death. medchemexpress.com In animal models, PEAQX administration has been observed to increase caspase-3 activity in the frontal cortex and striatum of rats, further linking NMDA receptor antagonism to apoptotic pathways in a living system. medchemexpress.com
Furthermore, the compound has been pivotal in studying the pathophysiology of epilepsy. In models of convulsive seizures in developing rats, PEAQX demonstrated age- and dose-dependent anticonvulsant effects. nih.govnih.govmdpi.com This research helps to parse the contribution of specific NMDA receptor subtypes to seizure generation and propagation at different stages of brain development, offering insights into the underlying mechanisms of epilepsy. nih.govnih.gov The differential roles of NMDA receptor subtypes, such as GluN2A and GluN2B, in either promoting neuronal protection or inducing apoptosis, are critical areas of investigation in conditions like hypoxic-ischemic encephalopathy, where selective antagonists like PEAQX are valuable for dissecting these opposing functions. cas.cz
Elucidating Subunit-Specific Roles in Neural Circuit Function and Development
A primary contribution of PEAQX research is the elucidation of the distinct roles played by different NMDA receptor subunits, particularly GluN2A and GluN2B, in the function and development of neural circuits. researchgate.netresearchgate.net NMDA receptors are tetramers typically composed of two GluN1 subunits and two GluN2 subunits. nih.gov The type of GluN2 subunit (A-D) confers distinct properties to the receptor. PEAQX is characterized by its preferential antagonism of receptors containing the GluN2A subunit over those containing the GluN2B subunit. medchemexpress.comwikipedia.orgmedkoo.com
This selectivity has been exploited to study the developmental shift in NMDA receptor composition. During early postnatal development, the GluN2B subunit is more dominant, while the GluN2A subunit becomes more prevalent as the brain matures. nih.govnih.gov Research using PEAQX in developing rats has provided functional evidence for this "subunit switch." For instance, the compound's anticonvulsant efficacy against different types of seizures and in different brain regions corresponds with the known expression patterns of the GluN2A subunit. nih.govmdpi.com Its effectiveness against brainstem-generated seizures at early ages aligns with the earlier maturation of GluN2A expression in posterior brain structures, demonstrating a functional consequence of the postero-anterior maturation gradient of NMDA receptors. nih.govnih.gov
By allowing researchers to preferentially block GluN2A-containing receptors, PEAQX helps to isolate the functional contributions of this specific subunit to synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. researchgate.netfrontiersin.org
| Seizure Type | Brain Region Origin | PEAQX Efficacy | Implication for GluN2A Function |
|---|---|---|---|
| Generalized Seizures (Tonic-Clonic) | Brainstem | Suppressed in a dose-dependent manner across all tested age groups (12, 18, and 25 days old). | Consistent with the early developmental expression of the GluN2A subunit in the brainstem. |
| Cortical Epileptic Afterdischarges | Forebrain | Most effective in older animals (25 days old); less effective in younger groups. | Aligns with the later maturation and increased expression of the GluN2A subunit in cortical regions. |
Contributions to the Development of Selective Pharmacological Probes for Glutamatergic Systems
PEAQX tetrasodium salt is itself a key example of a selective pharmacological probe that has advanced the study of the glutamatergic system. The development of subunit-selective compounds is crucial for dissecting the multifaceted roles of the diverse family of NMDA receptors. nih.govresearchgate.net
The characterization of PEAQX's selectivity profile has been an important area of research. While it was initially reported to have a 100-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors, subsequent, more detailed studies clarified this selectivity, revealing a more modest, yet significant, 5- to 10-fold difference in affinity. wikipedia.orgmedkoo.com This refinement is critical for the accurate interpretation of experimental results and highlights the rigorous characterization required for pharmacological tools.
As a GluN2A-preferring antagonist available for in vivo studies, PEAQX has enabled researchers to probe the physiological and pathological functions of GluN2A-containing NMDA receptors in complex systems, which is not possible with non-selective antagonists. nih.gov Its use in studies of epilepsy, learning, and neuronal apoptosis serves as a direct demonstration of its value as a tool to investigate the specific contributions of the GluN2A subunit within the broader glutamatergic framework. medchemexpress.comnih.gov
| Receptor Subtype | IC50 Value | Reference |
|---|---|---|
| hNMDAR 1A/2A | 270 nM | medchemexpress.com |
| hNMDAR 1A/2B | 29.6 μM | medchemexpress.com |
Future Directions and Emerging Research Avenues for Peaqx Tetrasodium Salt
Exploration of Novel Binding Sites and Allosteric Modulators Interacting with PEAQX Tetrasodium (B8768297) Salt
PEAQX is known to act as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. hellobio.com However, the NMDA receptor is a complex heterotetramer with multiple distinct binding sites that regulate its function. Future research should focus on the interplay between PEAQX and compounds that act at these other sites, particularly allosteric modulators.
A promising avenue of investigation involves the interaction of PEAQX with positive allosteric modulators (PAMs) specific to GluN2A-containing receptors. nih.gov Such PAMs have been identified to bind at the interface between the GluN1 and GluN2A subunits, a location distinct from the glutamate binding site targeted by PEAQX. nih.gov Investigating the combined effects of these two classes of compounds could reveal novel ways to fine-tune GluN2A receptor activity. For instance, a low concentration of PEAQX might be used to temper the maximal potentiation achievable by a PAM, providing a mechanism for achieving graded and more physiologically relevant modulation of synaptic currents rather than simple on/off antagonism.
This research could elucidate how the conformational changes induced by an allosteric modulator affect the binding affinity and kinetics of a competitive antagonist like PEAQX at the orthosteric site. Such studies would not only provide fundamental insights into NMDA receptor pharmacology but could also lay the groundwork for more sophisticated therapeutic strategies aimed at precisely sculpting receptor responses.
| Experimental Question | Proposed Methodology | Key Outcome Measures | Potential Significance |
|---|---|---|---|
| Does a GluN2A-PAM alter the binding affinity of PEAQX? | Radioligand binding assays using cell lines expressing GluN1/GluN2A receptors. | Changes in the inhibitory constant (Ki) of PEAQX in the presence and absence of the PAM. | Reveals allosteric coupling between the PAM binding site and the glutamate binding site. |
| How does co-application of PEAQX and a GluN2A-PAM affect synaptic currents? | Whole-cell patch-clamp electrophysiology in hippocampal brain slices. | Amplitude, decay kinetics (deactivation), and potentiation of NMDAR-mediated excitatory postsynaptic currents (EPSCs). nih.gov | Determines the functional outcome of dual-compound application on synaptic transmission. |
| Can PEAQX temper PAM-induced changes in synaptic plasticity? | Induction of long-term potentiation (LTP) in brain slices in the presence of a PAM, with and without PEAQX. | Magnitude and stability of LTP. | Explores the potential for combined therapy to normalize pathological synaptic plasticity. |
Integration with Multi-Omics Approaches for Systems-Level Understanding of Neural Responses
The molecular consequences of selectively antagonizing GluN2A-containing NMDA receptors are complex and widespread. While studies have identified effects on specific signaling pathways, such as the CaMKIV-TORC1-CREB pathway and caspase-3 activation, a global, unbiased understanding is lacking. medchemexpress.com The integration of PEAQX with multi-omics technologies (e.g., proteomics, phosphoproteomics, transcriptomics, and metabolomics) represents a powerful future direction to achieve a systems-level view of its impact on neural function.
By treating neuronal cultures or administering PEAQX in vivo and subsequently performing multi-omics analysis, researchers can generate comprehensive maps of the downstream signaling cascades and gene regulatory networks specifically modulated by GluN2A receptor activity. For example, phosphoproteomics could identify novel protein substrates that are phosphorylated or dephosphorylated upon GluN2A blockade, revealing previously unknown signaling hubs. Transcriptomics could uncover compensatory changes in the expression of other neurotransmitter receptors or signaling molecules.
This approach would move beyond candidate-based pathway analysis and provide a holistic picture of the cellular response to PEAQX. Such data would be invaluable for understanding the compound's full mechanism of action and for identifying novel biomarkers or therapeutic targets downstream of GluN2A signaling. The amalgamation of various omics techniques can foster a more comprehensive grasp of intracellular events, aiding in drug development and mechanistic understanding. elifesciences.org
Development of Advanced Experimental Tools and Methodologies Utilizing PEAQX Tetrasodium Salt
The utility of PEAQX can be significantly enhanced by combining it with other advanced neuroscience techniques. While it is currently used in conventional in vivo and brain slice models nih.govmedchemexpress.com, its true potential as a precision tool can be realized through integration with state-of-the-art methodologies.
One such avenue is the combination of PEAQX with optogenetics or chemogenetics. Researchers could selectively activate a specific neural circuit and use local application of PEAQX to determine the precise contribution of GluN2A-containing receptors within that circuit to the observed behavioral or physiological output. This would provide a level of spatial and temporal specificity that is impossible to achieve with systemic administration.
Another powerful combination would be the use of PEAQX during in vivo two-photon calcium imaging. This would allow for the real-time visualization of synaptic activity and plasticity in the living brain. By applying PEAQX, researchers could directly observe how the blockade of GluN2A subunits affects synaptic spine dynamics, calcium transients, and the encoding of sensory information at the level of individual synapses. This would provide unprecedented insight into the role of GluN2A in learning and memory formation.
| Aspect | Current Methodologies | Advanced/Future Methodologies |
|---|---|---|
| Administration | Systemic (s.c., i.p.) or bath application in slices. nih.govmedchemexpress.com | Local microinfusion, two-photon uncaging of PEAQX at specific synapses. |
| Readout | Behavioral assays (e.g., seizure score), whole-cell electrophysiology. nih.gov | In vivo calcium imaging, real-time tracking of synaptic spine morphology, circuit-specific fiber photometry. |
| Context | General antagonism within a brain region or whole animal. | Antagonism within a genetically-defined cell population or during a specific phase of a behavioral task. |
| Combined Technology | Standard pharmacology and electrophysiology setups. | Optogenetics, chemogenetics (DREADDs), CRISPR-Cas9 gene editing, advanced microscopy. |
Untapped Research Applications in Basic Neuroscience and Pharmacology Beyond Current Paradigms
Current research using PEAQX has largely focused on its anticonvulsant properties and its role in models of neurological injury. nih.govmdpi.commedchemexpress.com However, the fundamental role of the GluN2A subunit in synaptic plasticity, cognition, and development opens up numerous untapped research applications. mdpi.commdpi.com
Cognitive Neuroscience: The switch from GluN2B to GluN2A expression during postnatal development is a critical step in synaptic maturation and is thought to underlie the refinement of neural circuits and the stabilization of memories. nih.gov PEAQX is an ideal tool to probe the functional consequences of this developmental switch. Future studies could use PEAQX to investigate the specific role of GluN2A-containing receptors in different forms of learning and memory, such as spatial navigation, fear extinction, and cognitive flexibility. By transiently blocking these receptors during specific learning phases, researchers could dissect the contribution of GluN2A to memory encoding, consolidation, and retrieval.
Psychiatric Disorders: NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of schizophrenia. While research has often focused on a general loss of NMDA receptor function, the specific roles of different subunits are less clear. PEAQX could be used in animal models of schizophrenia to investigate whether selective antagonism of GluN2A subunits recapitulates certain cognitive or negative symptoms of the disorder. This could help refine the NMDA receptor hypofunction hypothesis and point towards more selective therapeutic targets.
Q & A
Basic Research Questions
Q. What experimental methods are used to validate the selectivity of PEAQX tetrasodium salt for NMDA receptor subunits (e.g., NR2A vs. NR2B)?
- Methodological Answer: Radioligand binding assays and electrophysiological recordings in transfected cell lines (e.g., HEK293 cells expressing hNMDA 1A/2A or 1A/2B subunits) are critical. Measure IC50 values to compare receptor affinity. For example, PEAQX shows 100-fold selectivity for NR2A (IC50 = 270 nM) over NR2B (IC50 = 29,600 nM) . Validate selectivity further using competitive antagonists in in vivo models, such as social interaction tests in rodents, where NR2A-specific effects can be isolated via behavioral outcomes .
Q. How should this compound be prepared and administered in animal studies to ensure pharmacokinetic reliability?
- Methodological Answer: Dissolve PEAQX in 0.9% saline for subcutaneous administration (2 ml/kg in rats). Ensure consistency in injection timing relative to behavioral assays (e.g., 30-minute pre-test habituation) to standardize drug absorption . Monitor pH and osmolarity to avoid confounding physiological effects. Document vehicle controls rigorously to distinguish pharmacological effects from solvent interactions.
Advanced Research Questions
Q. How can researchers address contradictory findings in studies examining low-dose PEAQX effects on social behavior?
- Methodological Answer: Conduct dose-response studies across multiple models (e.g., adolescent vs. adult rodents) to identify age-dependent effects. Use repeated-test designs to control for individual variability . Perform meta-analyses of existing data to isolate variables such as administration route (intraperitoneal vs. subcutaneous) or partner familiarity in social tests. Apply statistical frameworks like mixed-effects models to account for outliers and within-subject correlations.
Q. What strategies ensure reproducibility when studying PEAQX’s neuroprotective efficacy in vitro and in vivo?
- Methodological Answer: Standardize cell culture conditions (e.g., glutamate challenge concentration) and use blinded assessments for neuronal viability assays. For in vivo studies, report detailed protocols for ischemia models (e.g., occlusion time, temperature control). Adhere to FAIR data principles: share raw electrophysiology data in repositories like Zenodo with metadata on experimental conditions (e.g., drug batch, animal strain) .
Q. How should researchers design experiments to differentiate PEAQX’s direct NMDA antagonism from off-target effects on other glutamate receptors?
- Methodological Answer: Employ knockout models (e.g., NR2A-deficient mice) to isolate receptor-specific actions. Combine patch-clamp recordings with selective agonists/antagonists (e.g., NMDA vs. AMPA receptor modulators) in brain slices. Use transcriptomic profiling (RNA-seq) to identify off-target gene expression changes post-treatment .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing time-dependent behavioral effects of PEAQX in longitudinal studies?
- Methodological Answer: Use survival analysis for latency-based outcomes (e.g., social approach) and generalized estimating equations (GEE) for repeated measures. Normalize data to baseline (pre-treatment) values to control for individual differences. Visualize trends with time-series plots and 95% confidence intervals .
Q. How can researchers reconcile discrepancies between in vitro binding data and in vivo functional outcomes for PEAQX?
- Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for blood-brain barrier penetration and metabolite activity. Compare free drug concentrations in brain tissue (via microdialysis) with in vitro IC50 values. Validate using ex vivo receptor occupancy assays .
Ethical & Practical Considerations
Q. What frameworks (e.g., FINER criteria) should guide the development of research questions involving PEAQX in translational neuroscience?
- Methodological Answer: Apply the FINER framework to ensure questions are Feasible (e.g., accessible animal models), Novel (e.g., unexplored dose ranges), and Relevant (e.g., implications for neuropsychiatric disorders). Use PICO (Population: NR2A-expressing neurons; Intervention: PEAQX dosing; Comparison: other NMDA antagonists; Outcome: synaptic plasticity) to structure hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
